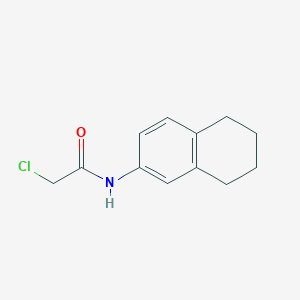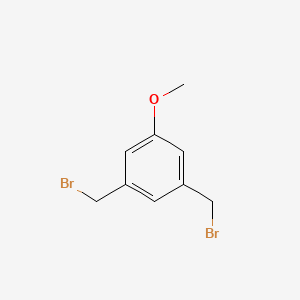
1,3-Bis(bromomethyl)-5-methoxybenzene
Overview
Description
1,3-Bis(bromomethyl)-5-methoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a methoxy group is attached to the 5 position.
Preparation Methods
The synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene typically involves the bromination of 1,3-dimethyl-5-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1,3-Bis(bromomethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative .
Scientific Research Applications
1,3-Bis(bromomethyl)-5-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used in the development of bioconjugates for targeted drug delivery.
Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds, including anticancer and antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism by which 1,3-Bis(bromomethyl)-5-methoxybenzene exerts its effects depends on the specific application and the molecular targets involved. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. In biological systems, the compound can interact with biomolecules through covalent modification, altering their structure and function .
Comparison with Similar Compounds
1,3-Bis(bromomethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1,3-Bis(bromomethyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1,3-Bis(chloromethyl)-5-methoxybenzene: The presence of chlorine instead of bromine affects the reactivity and the types of reactions it undergoes.
1,3-Bis(bromomethyl)-2-methoxybenzene: The position of the methoxy group influences the compound’s reactivity and the steric effects in reactions.
The uniqueness of this compound lies in the combination of bromomethyl and methoxy groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,3-bis(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXGGWQRLEFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19254-79-6 | |
| Record name | 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2753186.png)
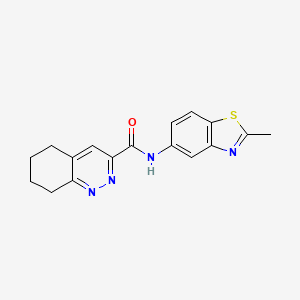

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)
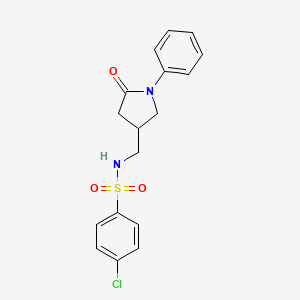
![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)
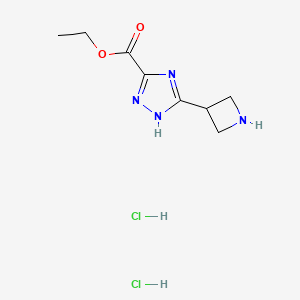
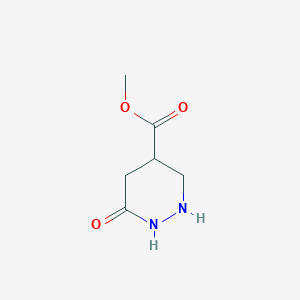
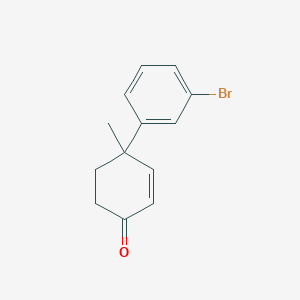
![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2753203.png)
